Lipophilicity (LogP) of 2-Fluoro-4-iodotoluene vs. 4-Iodotoluene
The introduction of a fluorine atom at the 2-position of 4-iodotoluene significantly reduces the compound's lipophilicity. This is a critical factor in drug design where modulation of LogP can impact absorption, distribution, and clearance. The computed LogP (XLogP3) for 2-Fluoro-4-iodotoluene is 3.0 [1], compared to an XLogP3 of 3.8 for its non-fluorinated analog, 4-iodotoluene [2]. This represents a quantifiable decrease in predicted lipophilicity of -0.8 log units.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-iodotoluene (XLogP3 = 3.8) |
| Quantified Difference | Decrease of 0.8 LogP units |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This data provides a quantitative basis for selecting 2-Fluoro-4-iodotoluene over 4-iodotoluene when lower lipophilicity is required, for instance, to improve aqueous solubility or reduce metabolic clearance of a drug candidate scaffold.
- [1] PubChem. (n.d.). 2-Fluoro-4-iodotoluene. PubChem Compound Summary for CID 123492. Retrieved April 20, 2026. View Source
- [2] PubChem. (n.d.). 4-Iodotoluene. PubChem Compound Summary for CID 12207. Retrieved April 20, 2026. View Source
